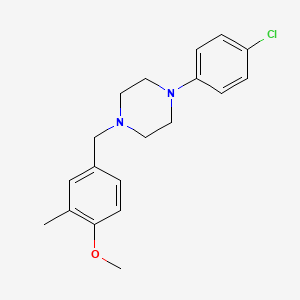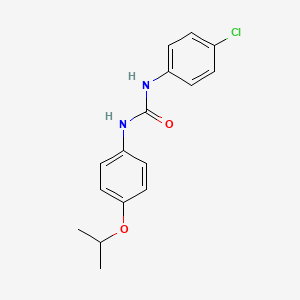![molecular formula C19H16N4O2 B5641403 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B5641403.png)
4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acids with different aldehydes or ketones in the presence of suitable catalysts. For instance, a catalyst-free, one-pot, three-component procedure has been developed for synthesizing quinazolinone derivatives, showcasing the method's simplicity, efficiency, and environmental friendliness due to the use of ethanol as a solvent and the absence of catalysts (Kamal et al., 2015). Additionally, other approaches include the use of different secondary amines and formaldehyde to afford Mannich bases, further demonstrating the versatility in synthesizing quinazolinone derivatives (Havaldar & Patil, 2008).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using techniques such as IR, ^1H NMR, and mass spectra, which confirm the structures of the synthesized compounds. For example, dichlorido(4-{[(quinolin-2-yl)methylidene]amino}phenol-κ^2 N,N′)mercury(II) has been synthesized, showing a distorted tetrahedral coordination geometry around Hg^2+ (Faizi & Sen, 2014). This highlights the complex nature and potential for diverse interactions within quinazolinone compounds.
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, highlighting their reactivity and potential for modification. The synthesis processes often involve cyclization and nucleophilic addition reactions, providing insights into their chemical behavior and the possibilities for generating novel compounds with specific properties (Parua et al., 2017).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystalline structure, are crucial for understanding their potential applications and behavior in various environments. For instance, the synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents highlights the importance of physical properties in the development of pharmaceutical applications (Bavetsias et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under different conditions, are essential for the practical use of quinazolinone derivatives. Studies on the antimicrobial and cytotoxic activities of these compounds indicate their potential for therapeutic applications and the significance of their chemical properties in determining their biological effects (Sharma et al., 2004).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15/h1-11,24H,12H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDAUAAKQPELDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)
![5-[5-(3-isobutyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5641335.png)


![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5641348.png)
![3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine](/img/structure/B5641355.png)
![butyl (1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B5641374.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)

![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
amino]acetic acid](/img/structure/B5641409.png)


![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)